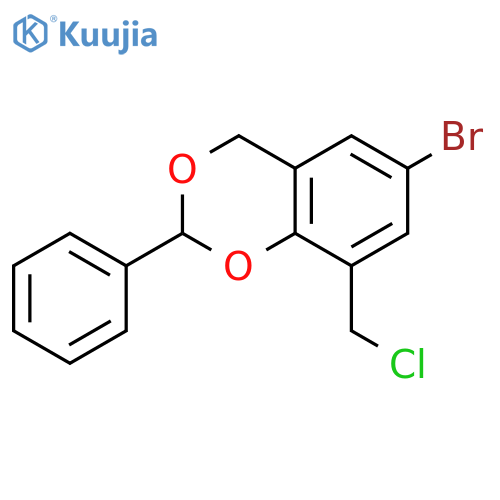

Cas no 730950-04-6 (6-bromo-8-(chloromethyl)-2-phenyl-2,4-dihydro-1,3-benzodioxine)

6-bromo-8-(chloromethyl)-2-phenyl-2,4-dihydro-1,3-benzodioxine 化学的及び物理的性質

名前と識別子

-

- 6-Bromo-8-chloromethyl-2-phenyl-4H-benzo[1,3]dioxine

- 6-bromo-8-(chloromethyl)-2-phenyl-2,4-dihydro-1,3-benzodioxine

- 6-Bromo-8-(chloromethyl)-2-phenyl-4h-benzo[d][1,3]dioxine

- Z56943492

- 6-Bromo-8-(chloromethyl)-2-phenyl-4H-1,3-benzodioxin

- 730950-04-6

- AKOS008967134

- DTXSID801218759

- CS-0300093

- EN300-06499

-

- インチ: InChI=1S/C15H12BrClO2/c16-13-6-11(8-17)14-12(7-13)9-18-15(19-14)10-4-2-1-3-5-10/h1-7,15H,8-9H2

- InChIKey: TULUXDVSSAUPNQ-UHFFFAOYSA-N

計算された属性

- せいみつぶんしりょう: 337.97092Da

- どういたいしつりょう: 337.97092Da

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 19

- 回転可能化学結合数: 2

- 複雑さ: 296

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 18.5Ų

- 疎水性パラメータ計算基準値(XlogP): 4

6-bromo-8-(chloromethyl)-2-phenyl-2,4-dihydro-1,3-benzodioxine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1370763-250mg |

6-Bromo-8-(chloromethyl)-2-phenyl-4h-benzo[d][1,3]dioxine |

730950-04-6 | 95% | 250mg |

¥3834.00 | 2024-07-28 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1370763-2.5g |

6-Bromo-8-(chloromethyl)-2-phenyl-4h-benzo[d][1,3]dioxine |

730950-04-6 | 95% | 2.5g |

¥19602.00 | 2024-07-28 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1370763-100mg |

6-Bromo-8-(chloromethyl)-2-phenyl-4h-benzo[d][1,3]dioxine |

730950-04-6 | 95% | 100mg |

¥2646.00 | 2024-07-28 | |

| 1PlusChem | 1P019IV6-50mg |

6-bromo-8-(chloromethyl)-2-phenyl-2,4-dihydro-1,3-benzodioxine |

730950-04-6 | 90% | 50mg |

$140.00 | 2023-12-16 | |

| 1PlusChem | 1P019IV6-2.5g |

6-bromo-8-(chloromethyl)-2-phenyl-2,4-dihydro-1,3-benzodioxine |

730950-04-6 | 90% | 2.5g |

$960.00 | 2023-12-16 | |

| Enamine | EN300-06499-1g |

6-bromo-8-(chloromethyl)-2-phenyl-2,4-dihydro-1,3-benzodioxine |

730950-04-6 | 90% | 1g |

$371.0 | 2023-10-28 | |

| 1PlusChem | 1P019IV6-1g |

6-bromo-8-(chloromethyl)-2-phenyl-2,4-dihydro-1,3-benzodioxine |

730950-04-6 | 90% | 1g |

$521.00 | 2023-12-16 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1370763-10g |

6-Bromo-8-(chloromethyl)-2-phenyl-4h-benzo[d][1,3]dioxine |

730950-04-6 | 95% | 10g |

¥34404.00 | 2024-07-28 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1370763-5g |

6-Bromo-8-(chloromethyl)-2-phenyl-4h-benzo[d][1,3]dioxine |

730950-04-6 | 95% | 5g |

¥25131.00 | 2024-07-28 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1370763-50mg |

6-Bromo-8-(chloromethyl)-2-phenyl-4h-benzo[d][1,3]dioxine |

730950-04-6 | 95% | 50mg |

¥1544.00 | 2024-07-28 |

6-bromo-8-(chloromethyl)-2-phenyl-2,4-dihydro-1,3-benzodioxine 関連文献

-

Yi Ma,Zhengbo Han,Yongke He,Liguo Yang Chem. Commun., 2007, 4107-4109

-

Cesar Parra-Cabrera,Clement Achille,Simon Kuhn,Rob Ameloot Chem. Soc. Rev., 2018,47, 209-230

-

Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690

-

Yang Zhang,Qiong Chen,Yan Wang,Xujun Zheng,Haiying Wang,Fahe Cao,Andrew C.-H. Sue,Hao Li Chem. Commun., 2020,56, 11887-11890

-

Wei Chen Nanoscale, 2015,7, 6957-6990

-

Dewang Ma,Yingchun Zhao,Jia Wu,Ting Cui,Jiandong Ding Soft Matter, 2009,5, 4635-4637

-

Shaowen Cao,Timothy Thatt Yang Tan,Say Chye Joachim Loo Chem. Commun., 2015,51, 9381-9384

-

9. 3D nanostructured WO3/BiVO4 heterojunction derived from Papilio paris for efficient water splitting†Chao Yin,Shenmin Zhu,Di Zhang RSC Adv., 2017,7, 27354-27360

-

Maxime Martinez,François Coppens,Nadine Halberstadt Phys. Chem. Chem. Phys., 2019,21, 3626-3636

6-bromo-8-(chloromethyl)-2-phenyl-2,4-dihydro-1,3-benzodioxineに関する追加情報

6-Bromo-8-(chloromethyl)-2-phenyl-2,4-dihydro-1,3-benzodioxine: A Comprehensive Overview

The compound with CAS No. 730950-04-6, known as 6-bromo-8-(chloromethyl)-2-phenyl-2,4-dihydro-1,3-benzodioxine, is a complex organic molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound belongs to the class of benzodioxines, which are aromatic heterocycles with a six-membered ring containing two oxygen atoms. The presence of bromine and a chloromethyl group introduces unique electronic and steric properties, making it a valuable substrate for various chemical transformations and applications.

Benzodioxines are known for their versatility in organic synthesis due to their ability to undergo a wide range of reactions. The 6-bromo substitution in this compound suggests that it can serve as an electrophilic site for nucleophilic aromatic substitution reactions. Similarly, the chloromethyl group at position 8 provides a leaving group that can be replaced by other nucleophiles, enabling the construction of diverse derivatives. These features make 6-bromo-8-(chloromethyl)-2-phenyl-2,4-dihydro-1,3-benzodioxine a valuable intermediate in the synthesis of more complex molecules.

Recent studies have highlighted the potential of this compound in drug discovery. Researchers have explored its role as a scaffold for designing bioactive molecules with anti-inflammatory, antiviral, and anticancer properties. For instance, modifications to the bromine and chloromethyl groups have led to derivatives that exhibit potent inhibitory activity against key enzymes involved in inflammatory pathways. These findings underscore the importance of 6-bromo-8-(chloromethyl)-2-phenyl-2,4-dihydro-1,3-benzodioxine as a versatile building block in medicinal chemistry.

The synthesis of 6-bromo-8-(chloromethyl)-2-phenyl-2,4-dihydro-1,3-benzodioxine involves a multi-step process that typically begins with the preparation of the benzodioxine core. This is followed by bromination at position 6 and subsequent introduction of the chloromethyl group at position 8. The reaction conditions are carefully optimized to ensure high yields and selectivity. Recent advancements in catalytic methods have further streamlined these processes, making large-scale production more feasible.

In terms of physical properties, this compound exhibits a melting point of approximately 150°C and is sparingly soluble in common organic solvents such as dichloromethane and ethyl acetate. Its UV-vis spectrum shows strong absorption bands in the range of 250–300 nm, indicative of its aromaticity and conjugation within the molecule. These properties are crucial for its application in various analytical techniques such as HPLC and mass spectrometry.

From an environmental perspective, understanding the degradation pathways of 6-bromo-8-(chloromethyl)-2-phenyl-2,4-dihydro-1,3-benzodioxine is essential for assessing its potential impact on ecosystems. Recent studies have demonstrated that under aerobic conditions, this compound undergoes microbial degradation via hydroxylation and demethylation pathways. These findings suggest that it has a moderate environmental persistence and can be effectively managed through proper waste disposal practices.

In conclusion, 6-bromo-8-(chloromethyl)-2-phenyl-2,4-dihydro-1,3-benzodioxine (CAS No. 730950

730950-04-6 (6-bromo-8-(chloromethyl)-2-phenyl-2,4-dihydro-1,3-benzodioxine) 関連製品

- 1207040-30-9(1-(4-chlorophenyl)-N-{[4-(methylsulfanyl)phenyl]methyl}-1H-1,2,3-triazole-4-carboxamide)

- 519148-72-2(Piperazine, 1-(1H-indol-5-ylsulfonyl)-4-methyl-)

- 954684-65-2(N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide)

- 1314662-42-4(1-(1H-indol-4-yl)cyclobutane-1-carboxylic acid)

- 1804641-58-4(3-(Difluoromethyl)-6-iodo-4-(trifluoromethoxy)pyridine-2-acetic acid)

- 1247080-34-7(1-1-(1-ethyl-1H-1,2,4-triazol-5-yl)ethylpiperazine)

- 1185022-42-7(N-{2-(4-ethylpiperazin-1-yl)sulfonylethyl}-4-oxo-4H-chromene-2-carboxamide hydrochloride)

- 2229276-38-2(2-3-(methoxymethyl)furan-2-ylbutanoic acid)

- 887769-93-9(8-fluoro-5-methoxy-Quinoline)

- 1098347-63-7(3-(2-chloropropanamido)-N,N-diethylbenzamide)